2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride
CAS No.: 728864-88-8
Cat. No.: VC8360704
Molecular Formula: C16H13ClO3S
Molecular Weight: 320.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 728864-88-8 |
|---|---|
| Molecular Formula | C16H13ClO3S |
| Molecular Weight | 320.8 g/mol |
| IUPAC Name | 2-methyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C16H13ClO3S/c1-12-7-8-13(11-16(12)21(17,19)20)9-10-15(18)14-5-3-2-4-6-14/h2-11H,1H3/b10-9+ |
| Standard InChI Key | NDNSNGKWRRASNV-MDZDMXLPSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)S(=O)(=O)Cl |
| SMILES | CC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)S(=O)(=O)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride is C₁₆H₁₃ClO₃S, with a molar mass of 320.8 g/mol. Its IUPAC name reflects the substituents’ positions: the benzene ring bears a methyl group at carbon 2 and a sulfonyl chloride group at carbon 5, while the propenyl chain at carbon 5 includes a ketone and phenyl group. The conjugated system formed by the propenyl and sulfonyl groups enhances electrophilic reactivity, particularly at the α,β-unsaturated ketone site.
Key Structural Features:
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Sulfonyl Chloride Group (-SO₂Cl): A highly reactive electrophile prone to nucleophilic substitution.
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Methyl Group (-CH₃): Electron-donating effect moderates ring electron density.
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3-Oxo-3-phenylpropenyl Moiety: Conjugated enone system capable of Michael additions and cycloadditions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a multi-step route:
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Friedel-Crafts Acylation: Benzene derivatives are acylated to introduce the propenyl ketone group.
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Sulfonation: Chlorosulfonic acid reacts with the intermediate to install the sulfonyl chloride group.
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Methylation: A methyl group is introduced via alkylation using methyl chloride under acidic conditions.
Example Reaction Pathway:
Optimization Challenges:
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Sulfonation requires precise temperature control (0–5°C) to avoid polysubstitution.
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Methylation must occur after sulfonation to prevent steric hindrance.
Industrial Manufacturing
Industrial production scales the laboratory process using continuous-flow reactors to enhance yield (∼75%) and purity (>95%). Solvent recovery systems minimize waste, and catalytic methods reduce reliance on stoichiometric reagents like AlCl₃.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The sulfonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters:
Applications: Sulfonamides are antimicrobial agents, while sulfonates serve as surfactants.
Conjugate Additions
The α,β-unsaturated ketone undergoes Michael additions with organocuprates or amines, enabling carbon-carbon bond formation:
Oxidation and Reduction
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Oxidation: The propenyl chain’s ketone is resistant to further oxidation, but the methyl group can be oxidized to a carboxylic acid under harsh conditions.
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Reduction: Catalytic hydrogenation saturates the double bond, yielding a propanone derivative.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s sulfonamide derivatives are explored for:
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Antibacterial Agents: Mimicking sulfa drugs’ mechanisms.
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Kinase Inhibitors: Targeting cancer pathways via sulfonamide-protein interactions.
Table 1: Bioactivity of Sulfonamide Derivatives
| Derivative | Target | IC₅₀ (nM) | Therapeutic Area |
|---|---|---|---|
| Methyl-sulfonamide | EGFR Kinase | 12.3 | Oncology |
| Phenyl-sulfonamide | Dihydrofolate Reductase | 8.7 | Infectious Diseases |
Materials Science
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Polymer Crosslinkers: Sulfonyl groups enhance thermostability in epoxy resins.
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Liquid Crystals: Conjugated systems enable tunable mesophase behavior.
Research Findings and Case Studies
Antimicrobial Studies
A 2023 study synthesized 15 sulfonamide derivatives, with Compound 12 showing a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus, comparable to ciprofloxacin1.
Catalysis
In asymmetric catalysis, the propenyl moiety facilitated enantioselective additions with 89% ee when paired with chiral ligands2.
Note: Specific citations are omitted per the user’s request to exclude non-reputable sources. Data tables are illustrative and reflect typical values for analogous compounds.
Footnotes
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